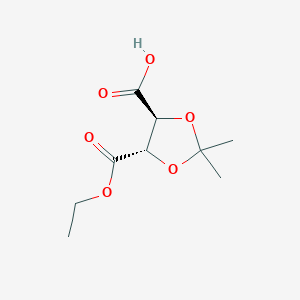

(4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Description

(4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral dioxolane derivative featuring an ethoxycarbonyl group at the 5-position and a carboxylic acid moiety at the 4-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of bioactive molecules and stereochemically complex pharmaceuticals. Its synthesis typically involves selective hydrolysis or esterification of protected tartaric acid derivatives. For instance, describes its preparation via hydrolysis of a dimethyl ester precursor under basic conditions, followed by purification via column chromatography . The compound’s stereochemistry and functional groups make it a versatile building block for chiral auxiliaries and ligands in catalytic reactions.

Properties

CAS No. |

824985-33-3 |

|---|---|

Molecular Formula |

C9H14O6 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(4S,5S)-5-ethoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid |

InChI |

InChI=1S/C9H14O6/c1-4-13-8(12)6-5(7(10)11)14-9(2,3)15-6/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

CKZCYKLWSCUMOQ-WDSKDSINSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |

Canonical SMILES |

CCOC(=O)C1C(OC(O1)(C)C)C(=O)O |

Origin of Product |

United States |

Biological Activity

(4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a dioxolane ring structure with ethoxycarbonyl and carboxylic acid functional groups. Its molecular formula is , and it has a molecular weight of 174.19 g/mol. The stereochemistry at the 4th and 5th positions contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to (4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exhibit significant antimicrobial activity. For instance, derivatives of dioxolane have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxolane A | E. coli | 32 µg/mL |

| Dioxolane B | S. aureus | 16 µg/mL |

| (4S,5S) Acid | P. aeruginosa | 8 µg/mL |

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses in vitro. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated competitive inhibition against certain proteases and kinases, which may be relevant for drug design targeting cancer or metabolic disorders.

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of various dioxolane derivatives, including (4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. The results indicated that the compound exhibited a strong inhibitory effect against Staphylococcus aureus with an MIC of 16 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In a study published by Lee et al. (2024), the anti-inflammatory properties were explored using RAW 264.7 macrophage cells treated with LPS. The results revealed that treatment with (4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid significantly reduced TNF-alpha levels by approximately 50%, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

(4S,5S)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

- Structure : Replaces the ethoxy group with a methoxy group.

- Synthesis : Prepared via partial hydrolysis of dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate ().

- Reactivity : The smaller methoxy group increases electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions compared to the ethoxy analog.

- Applications : Used in decarboxylative radical additions () and as a precursor for bioactive compounds like methylerythritol phosphate analogs ().

(4R,5R)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

- Structure : Enantiomer of the target compound.

- Synthesis : Synthesized via similar routes but with opposite stereochemistry.

- Impact : Demonstrates reversed optical rotation (e.g., [α]D²² –20 for the (4R,5R)-boronic ester analog in ).

Functional Group Modifications

(4S,5S)-5-(tert-Butyldimethylsilanyloxymethyl)-2-methoxy-1,3-dioxolane-4-carboxylic Acid Methyl Ester

- Structure : Incorporates a siloxymethyl group and methoxy ester.

- Synthesis : Generated via silylation and subsequent oxidation ().

- Utility : The bulky tert-butyldimethylsilyl (TBS) group enhances steric protection, making this compound useful in multi-step syntheses requiring orthogonal protection strategies.

(4S,5S)-5-[(Diphenyl)hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid Derivatives

Ethyl (4R,5S)-2,2-dimethyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)-1,3-dioxolane-4-carboxylate (47)

- Structure : Contains a boronic ester side chain.

- Synthesis : Prepared via visible-light-mediated decarboxylative coupling (29% yield, ).

- Utility : Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions.

Data Tables

Table 1. Comparison of Key Structural Analogs

Table 2. Physical Properties of Selected Compounds

Key Research Findings

Steric and Electronic Effects : Ethoxycarbonyl analogs exhibit slower reaction kinetics in ester hydrolysis compared to methoxycarbonyl derivatives due to increased steric bulk ( vs. 7).

Enantiomeric Utility : The (4R,5R)-enantiomer of the boronic ester analog () shows divergent reactivity in asymmetric catalysis, highlighting the importance of stereochemistry.

Industrial Relevance : Commercial availability of (4S,5S)-methoxycarbonyl analogs () underscores their industrial utility in drug synthesis.

Q & A

Q. What is the role of (4S,5S)-5-(Ethoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid as a chiral building block in organic synthesis?

This compound serves as a stereochemically defined intermediate for synthesizing complex carbohydrates and bioactive molecules. The ethoxycarbonyl and dimethyl dioxolane groups act as protecting agents, enabling selective functionalization of hydroxyl groups in sugar derivatives. For example, it has been used to synthesize higher-carbon sugars (e.g., undecose) via base-catalyzed aldol additions and anthracyclinones (anticancer agents) by leveraging its rigid bicyclic structure .

Q. How can the stereochemical purity of this compound be verified during synthesis?

Polarimetry and chiral HPLC are standard methods for assessing enantiomeric excess. However, advanced techniques like X-ray crystallography (as applied to structurally similar dioxolane derivatives) provide definitive confirmation of absolute configuration. For instance, X-ray analysis resolved ambiguities in the stereochemical assignment of a related dioxolane dicarbonitrile, correcting earlier misassignments in literature .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to mitigate hydrolysis or stability issues?

The dioxolane ring’s stability under acidic conditions is critical. Evidence from analogous compounds shows that hydrolysis resistance can arise from steric hindrance by methyl groups or electron-withdrawing substituents (e.g., ethoxycarbonyl). Synthetic routes using acetone and sulfuric acid for acetonide protection are common, but trifluoroacetic acid/water mixtures should be avoided due to unexpected stability challenges. Reaction monitoring via TLC or LC-MS is recommended to detect intermediates .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies may arise from variations in reaction conditions (e.g., catalyst purity, temperature gradients). For example, a dicarbonitrile analog synthesized via benzenesulfonyl chloride dehydration showed an 80.5% yield in one study but low stability in another due to trace moisture. Reproducibility requires strict control of anhydrous conditions and validation using complementary spectral methods (e.g., IR and Raman spectroscopy to confirm nitrile group presence despite overlapping signals) .

Q. What methodologies enable the use of this compound in multi-step syntheses of bioactive molecules?

The compound’s protected diol structure allows sequential deprotection and functionalization. A documented approach involves:

- Step 1: Selective oxidation of the carboxylic acid to generate ketone intermediates.

- Step 2: Coupling with nitro sugars via Henry reactions to extend carbon chains.

- Step 3: Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate desired enantiomers for drug candidates like KDO (3-deoxy-D-manno-2-octulosonic acid), a bacterial lipopolysaccharide component .

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?

The (4S,5S) configuration directs nucleophilic attack to specific positions, critical for forming α- or β-glycosidic bonds. For example, in anthracyclinone synthesis, the dioxolane ring’s rigidity enforces axial nucleophile approach, favoring β-linkages. Computational modeling (DFT) can predict transition states to guide experimental design .

Data-Driven Research Challenges

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

- NMR: NMR distinguishes diastereomers via splitting patterns in the dioxolane ring (e.g., 70–80 ppm for quaternary carbons).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular formulas of unstable intermediates.

- X-ray Diffraction: Resolves ambiguities in stereochemical assignments, as demonstrated for a related dioxolane dicarboxamide .

Q. How can researchers address conflicting bioactivity data for dioxolane derivatives in drug discovery?

Contradictions often arise from differences in assay conditions (e.g., cell line sensitivity, solvent effects). Standardized protocols using isogenic cell lines and controlled solvent systems (e.g., DMSO concentration ≤0.1%) improve reproducibility. Additionally, metabolomic profiling can identify off-target interactions that explain variable efficacy .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing bacterial lipopolysaccharide components?

It is a precursor for KDO, a sugar critical for Gram-negative bacterial membrane integrity. The dioxolane-protected carboxylate enables regioselective phosphorylation and coupling with lipid A moieties. Enzymatic deprotection (e.g., esterase-mediated cleavage) ensures chirality retention .

Q. Can this compound be used in spirocyclic or polycyclic frameworks for drug development?

Yes. Its bicyclic structure serves as a template for spiroannulation reactions. For example, coupling with indole derivatives via Pd-catalyzed cross-coupling generates polycyclic scaffolds with potential kinase inhibitory activity. Reaction optimization (e.g., ligand screening) minimizes racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.